7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1190315-40-2
VCID: VC2932006
InChI: InChI=1S/C8H5FN2O2/c9-6-3-10-1-4-5(8(12)13)2-11-7(4)6/h1-3,11H,(H,12,13)
SMILES: C1=C(C2=CN=CC(=C2N1)F)C(=O)O
Molecular Formula: C8H5FN2O2
Molecular Weight: 180.14 g/mol

7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

CAS No.: 1190315-40-2

Cat. No.: VC2932006

Molecular Formula: C8H5FN2O2

Molecular Weight: 180.14 g/mol

* For research use only. Not for human or veterinary use.

7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid - 1190315-40-2

Specification

CAS No. 1190315-40-2
Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
IUPAC Name 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C8H5FN2O2/c9-6-3-10-1-4-5(8(12)13)2-11-7(4)6/h1-3,11H,(H,12,13)
Standard InChI Key PEJFUPGNXYCZQW-UHFFFAOYSA-N
SMILES C1=C(C2=CN=CC(=C2N1)F)C(=O)O
Canonical SMILES C1=C(C2=CN=CC(=C2N1)F)C(=O)O

Introduction

Physical and Chemical Properties

Structure and Identification

7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is identified by the CAS registry number 1190315-40-2 and MDL number MFCD12962595. Its molecular structure consists of a fused bicyclic system with a pyrrole ring and a pyridine ring, featuring a fluorine atom at position 7 and a carboxylic acid group at position 3 .

Molecular and Physical Properties

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC8H5FN2O2
Molecular Weight180.14 g/mol
SMILES CodeO=C(C1=CNC2=C1C=NC=C2F)O
Storage ConditionsCool, dry place
Transport ClassificationNot hazardous material

The data in this table is compiled from multiple sources . Compared to its non-fluorinated analog (1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid), which has a molecular weight of 162.145 g/mol, the addition of fluorine increases the molecular weight by approximately 18 g/mol .

Chemical Reactivity

As a heterocyclic compound containing both acidic (carboxylic acid) and basic (pyrrole and pyridine nitrogen) functionalities, 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid exhibits interesting chemical reactivity profiles.

The carboxylic acid group can participate in typical reactions, including:

  • Esterification to form esters

  • Amidation to form amides

  • Reduction to form alcohols

  • Decarboxylation under certain conditions

The pyrrole NH is moderately acidic and can be deprotonated under basic conditions, allowing for N-substitution reactions. The pyridine nitrogen can act as a weak base and potentially coordinate with metal ions or participate in hydrogen bonding interactions with biological targets.

Biological Activity and Medicinal Applications

Kinase Inhibition

Pyrrolopyridine derivatives have demonstrated significant potential as kinase inhibitors. Specifically, compounds with the pyrrolo[3,2-c]pyridine scaffold have shown inhibitory effects against FMS kinase, making them promising candidates for anticancer and antiarthritic drug development .

The FMS kinase, also known as colony-stimulating factor 1 receptor (CSF1R), plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts. Dysregulation of FMS kinase activity has been implicated in various diseases, including cancer and inflammatory conditions like arthritis .

Anti-inflammatory and Antiarthritic Applications

The reported activity of pyrrolo[3,2-c]pyridine derivatives against FMS kinase suggests potential applications in treating inflammatory and arthritic conditions . FMS kinase inhibitors can reduce the differentiation and activation of macrophages and osteoclasts, which are key players in inflammatory processes and bone resorption in arthritis.

By inhibiting FMS kinase, compounds like 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid could potentially reduce inflammation and prevent bone erosion in arthritic conditions, although specific studies on this compound's anti-inflammatory properties are yet to be reported.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of pyrrolopyridine derivatives is essential for optimizing their biological activities and developing more effective therapeutic agents.

Role of the Heterocyclic Core

The pyrrolopyridine core serves as a crucial binding motif in many kinase inhibitors, forming key hydrogen bonds with the target enzyme. For instance, in FGFR inhibitors based on the pyrrolo[2,3-b]pyridine scaffold, the heterocyclic core forms hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of the kinase domain .

The specific orientation of the fused rings in the pyrrolo[3,2-c]pyridine scaffold may confer unique binding properties and selectivity profiles compared to other pyrrolopyridine isomers.

Impact of Fluorine Substitution

Fluorine substitution at position 7 of the pyrrolopyridine scaffold can significantly influence the compound's biological activity, metabolic stability, and pharmacokinetic properties. The fluorine atom can:

  • Enhance binding affinity to target proteins through electrostatic interactions

  • Increase metabolic stability by blocking potential sites of oxidation

  • Affect the electronic properties of the heterocyclic system, influencing its interaction with biological targets

  • Modulate the lipophilicity and membrane permeability of the compound

Importance of the Carboxylic Acid Group

The carboxylic acid functionality at position 3 of the pyrrolopyridine scaffold contributes significantly to the compound's biological activity through:

  • Formation of hydrogen bonds with polar residues in the binding site of target proteins

  • Ionic interactions with positively charged amino acid residues

  • Influence on the compound's solubility and pharmacokinetic properties

Studies on related compounds suggest that the carboxylic acid group plays a crucial role in their biological activities. For instance, ethyl ester analogs of certain aldehyde reduction products of pyrrolopyridines showed different activity profiles compared to their carboxylic acid counterparts .

Comparison with Similar Compounds

Comparison with Non-Fluorinated Analog

1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS: 119248-43-0), the non-fluorinated analog, has a molecular weight of 162.145 g/mol, which is lower than that of the fluorinated compound (180.14 g/mol). The following table compares key properties of these compounds:

Property7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid
Molecular FormulaC8H5FN2O2C8H6N2O2
Molecular Weight180.14 g/mol162.145 g/mol
CAS Number1190315-40-2119248-43-0

The absence of fluorine in the non-fluorinated analog may result in different physicochemical properties, potentially affecting solubility, lipophilicity, and binding affinity to biological targets .

Comparison with Isomeric Compounds

Several structural isomers of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid exist, including:

  • 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS: 1190317-24-8)

  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

  • 7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS: 867034-08-0)

Each of these isomers possesses a unique arrangement of the fused pyrrole and pyridine rings and different substitution patterns, resulting in varied electronic distributions and potential binding modes with biological targets .

For instance, pyrrolo[2,3-b]pyridine derivatives have been extensively studied as FGFR inhibitors with potent activities against multiple FGFR subtypes , while pyrrolo[3,4-c]pyridine derivatives have shown diverse pharmacological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor effects .

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